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Compound of Interest

5-Chlorodescyano Citalopram
Compound Name:

Oxalate
CAS No.: 64169-46-6
Cat. No.: B602183

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of the 5-chloro analog of citalopram
(Pharmacopeial designation: EP Impurity E / USP Related Compound G). Unlike the
"chlorocitalopram™ impurity (where chlorine replaces fluorine on the phenyl ring), the 5-chloro
analog represents a substitution of the core phthalane carbonitrile group with a chlorine atom.
This structural modification fundamentally alters the molecule's polarity and retention behavior,
presenting specific challenges in purification and analytical resolution. This document details
the impurity's genesis, physicochemical properties, and validated protocols for its detection and
control in drug substance manufacturing.

Chemical Identity & Structural Significance[1][2]

The 5-chloro analog is a process-related impurity arising from the starting material stream. Its
structural similarity to the Active Pharmaceutical Ingredient (API) requires high-resolution
chromatography for adequate separation.
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5-Chloro Analog (Impurity

Feature Citalopram (API) )

1-(3-dimethylaminopropyl)-1- ) )
1-(3-dimethylaminopropyl)-1-
(4-fluorophenyl)-1,3-
IUPAC Name ] ] (4-fluorophenyl)-5-chloro-1,3-
dihydroisobenzofuran-5- ) )
dihydroisobenzofuran

carbonitrile
CAS Number 59729-33-8 64169-45-5
) EP Impurity E; USP Related
Pharmacopeial Ref API
Compound G
Molecular Formula C20H21FN20 C19H21CIFNO
Molecular Weight 324.39 g/mol 333.83 g/mol
Key Substituent -CN (Cyano) at Pos. 5 -Cl (Chloro) at Pos. 5
) ) Lower (Lipophilic Chloro
Polarity Higher (Polar Cyano group)

group)

Critical Distinction: Researchers must distinguish this from Impurity D (Chlorocitalopram),
where the fluorine on the phenyl ring is replaced by chlorine. The 5-chloro analog refers strictly
to the modification of the phthalane core.

Genesis & Synthetic Pathways

The formation of the 5-chloro analog is directly linked to the quality of the starting material, 5-
cyanophthalide. If the starting material is contaminated with 5-chlorophthalide, or if 5-
chlorophthalide is used as a surrogate precursor intended for late-stage cyanation that fails, the
impurity persists through the Grignard sequence.

Mechanism of Formation

The synthesis of Citalopram typically involves two successive Grignard reactions followed by
ring closure.[1] The 5-chloro impurity tracks the API synthesis step-for-step, as the chloro group
is stable under the Grignard conditions used to install the dimethylaminopropy! and
fluorophenyl chains.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://patents.google.com/patent/WO2000023431A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pathway Visualization:
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Figure 1: Parallel synthesis pathway showing how 5-chlorophthalide contamination carries
through to the final 5-chloro analog impurity.[2]

Analytical Profiling: Detection & Separation[5][6]

Due to the substitution of the polar cyano group with a lipophilic chlorine atom, the 5-chloro
analog exhibits distinct retention behavior in Reverse Phase Chromatography (RPC).

Chromatographic Behavior (HPLC/UHPLC)

The 5-chloro analog is less polar than Citalopram. Consequently, in standard C18 RP-HPLC
methods, it elutes after the main API peak.

e Critical Pair: Citalopram / 5-Chloro Analog.[3][4][5]

» Resolution Strategy: High pH mobile phases generally improve peak shape for these basic
amines, but standard acidic buffers (pH 2.5-3.0) with ion-pairing agents or embedded polar
group columns provide superior selectivity for the halogenated analogs.

Recommended Protocol: UHPLC Method

This method is self-validating via resolution factor (

) checks between the APl and Impurity E.

e Column: C18 with steric protection (e.g., Zorbax SB-C18 or equivalent), 100 x 2.1 mm, 1.8
pm.
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e Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0 + 0.1% Triethylamine (TEA).
o Mobile Phase B: Acetonitrile (ACN).
o Gradient:
o Omin: 85% A/ 15% B
o 10 min: 60% A/ 40% B
o 15 min: 60% A/ 40% B (Isocratic hold for lipophilic impurities)
e Flow Rate: 0.4 mL/min.

e Detection: UV @ 240 nm (The chloro-analog has a similar UV max but lower extinction
coefficient than the cyano-analog).

o Expected RRT (Relative Retention Time):
o Citalopram: 1.00

o 5-Chloro Analog: ~1.2 - 1.3 (Elutes later due to hydrophobicity).

Mass Spectrometry Identification

When UV identification is ambiguous, Mass Spectrometry (MS) provides definitive confirmation
via the chlorine isotope pattern.

e Citalopram (M+H): m/z 325.
e 5-Chloro Analog (M+H): m/z 334 (3*Cl) and 336 (3’Cl).

» Signature: Look for the characteristic 3:1 intensity ratio of the M and M+2 peaks, confirming
the presence of a single chlorine atom.

Analytical Decision Tree:
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Figure 2: Workflow for definitive identification of the 5-chloro analog using orthogonal data.

Control Strategies & Regulatory Limits

Under ICH Q3A(R2) guidelines, the 5-chloro analog is a specified impurity. Because it is a
structural analog with potential pharmacological activity (SSRI activity is often retained despite
halogen swaps, though potency varies), strict limits are applied.
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Purification

Standard crystallization of Citalopram Hydrobromide or Oxalate salts is often sufficient to purge
the 5-chloro analog due to the significant difference in lattice energy caused by the Cl vs CN
substitution. However, if the level exceeds 0.15% in the crude, recrystallization from
acetone/methanol mixtures is the preferred remediation strategy.

Regulatory Specifications
e Reporting Threshold: 0.05%

« ldentification Threshold: 0.10%
e Qualification Threshold: 0.15% (Requires tox studies if exceeded).
o Standard Limit: NMT (Not More Than) 0.15% in final API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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